2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring, a phenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a thiazolidine derivative with a substituted phenyl ethyl halide. The reaction conditions often include the use of a base such as sodium carbonate to facilitate the nucleophilic substitution reaction. The process may also involve the use of solvents like dimethylformamide (DMF) to dissolve the reactants and control the reaction temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(2-methylpropyl)-: Similar structure but lacks the thiazolidine ring.
Phenol, 2-(1-methylethyl)-, methylcarbamate: Contains a phenyl group with a different substitution pattern and a carbamate group instead of a carboxylic acid.
Uniqueness
2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. The combination of the phenyl group and the thiazolidine ring enhances its potential as a versatile compound in various applications.
Properties
CAS No. |
156128-75-5 |
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Molecular Formula |
C16H23NO2S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H23NO2S/c1-10(2)8-12-4-6-13(7-5-12)11(3)15-17-14(9-20-15)16(18)19/h4-7,10-11,14-15,17H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
VVDBYXKXJZZCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2NC(CS2)C(=O)O |
Origin of Product |
United States |
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